molecular formula C10H10FN3O2 B2526853 Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2193061-35-5

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2526853
CAS RN: 2193061-35-5
M. Wt: 223.207
InChI Key: CFMSPPIRPFBOCT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a synthetic compound that has gained attention in recent years for its potential use in scientific research. This compound belongs to the pyrazolopyridine class of molecules and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have neuroprotective effects. It has also been shown to have antiviral properties and has been studied for its potential use in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in lab experiments is its potential to inhibit various enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. One direction is the further investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the study of its potential use in the treatment of viral infections. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its potential use in the treatment of neurodegenerative diseases, viral infections, and inflammation makes it an important molecule for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of pyrazolo[1,5-a]pyridine-3-carboxylic acid, which is then reacted with ethyl chloroformate to obtain Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. This intermediate is then reacted with ammonia to obtain Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Scientific Research Applications

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c1-2-16-10(15)6-4-13-14-5-7(11)8(12)3-9(6)14/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSPPIRPFBOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CN2N=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

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